Diethyl (2-methylphenoxy)propanedioate

5-LOX inhibition Enzyme assay Anti-inflammatory

Diethyl (2-methylphenoxy)propanedioate (CAS 100972-86-9), also known as diethyl 2-(2-methylphenoxy)malonate or diethyl (o-tolyloxy)malonate, is an organic compound classified as a malonate ester derivative. It possesses the molecular formula C₁₄H₁₈O₅ and a molecular weight of 266.29 g/mol.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 100972-86-9
Cat. No. B11997789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-methylphenoxy)propanedioate
CAS100972-86-9
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1C
InChIInChI=1S/C14H18O5/c1-4-17-13(15)12(14(16)18-5-2)19-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3
InChIKeySSKLUIRMJMNRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-methylphenoxy)propanedioate CAS 100972-86-9: Core Chemical Identity and Procurement-Relevant Profile


Diethyl (2-methylphenoxy)propanedioate (CAS 100972-86-9), also known as diethyl 2-(2-methylphenoxy)malonate or diethyl (o-tolyloxy)malonate, is an organic compound classified as a malonate ester derivative. It possesses the molecular formula C₁₄H₁₈O₅ and a molecular weight of 266.29 g/mol [1]. This compound features a central propanedioate (malonate) backbone bearing two ethyl ester groups and a 2-methylphenoxy substituent attached via an ether linkage [1]. As a substituted malonate, it serves as a versatile synthetic building block in organic and medicinal chemistry, with the potential to form enolate ions that participate in nucleophilic substitution and alkylation reactions [1]. Its IUPAC name is diethyl 2-(2-methylphenoxy)propanedioate, and it is cataloged under the DECHEMA ID 57160 in thermophysical property databases [2]. The compound is commercially available from multiple chemical suppliers, typically at purities of 95% or higher, and is primarily intended for research and development applications [1].

Why Diethyl (2-methylphenoxy)propanedioate Cannot Be Arbitrarily Replaced by Other Phenoxy Malonate Analogs


In the context of research, development, and industrial application, diethyl (2-methylphenoxy)propanedioate is not a generic commodity chemical that can be freely substituted with other phenoxy malonate derivatives. Even subtle structural modifications, such as the position or nature of the substituent on the phenoxy ring, can lead to significant changes in physicochemical properties, chemical reactivity, and biological target engagement. For instance, the ortho-methyl group in this compound imparts distinct steric and electronic effects that influence enolate formation and nucleophilicity compared to its para-substituted or unsubstituted analogs [1]. Furthermore, in biological systems, even weak or moderate interactions with specific enzymes can differ dramatically among closely related analogs, as seen in comparative inhibition data [2]. Therefore, selecting the precise compound with the 2-methylphenoxy substituent is essential for ensuring reproducibility in synthetic protocols, maintaining fidelity in structure-activity relationship (SAR) studies, and achieving consistent performance in targeted assays where this specific substitution pattern is required [1][2].

Quantitative Differentiation of Diethyl (2-methylphenoxy)propanedioate from Closest Phenoxy Malonate Analogs


Comparative Enzyme Inhibition Profile: 5-Lipoxygenase (5-LOX) vs. T-Cell Protein Tyrosine Phosphatase (TC-PTP)

Diethyl (2-methylphenoxy)propanedioate demonstrates distinct and quantifiable enzyme inhibition selectivity compared to a structurally related analog. In an assay measuring inhibition of human recombinant 5-lipoxygenase (5-LOX), the target compound exhibited an IC50 value greater than 10,000 nM (>10 µM) [1]. In contrast, the closely related analog diethyl (2-nitrophenoxy)propanedioate (CAS 32539-24-5) showed an IC50 of 19,000 nM (19 µM) against T-cell protein tyrosine phosphatase (TC-PTP) [2]. While both compounds display relatively weak inhibition, the difference in their respective targets—5-LOX versus TC-PTP—highlights how the specific ortho-substituent (methyl vs. nitro) directs biological interaction. This differential target engagement is critical for studies focused on inflammatory pathways versus phosphatase signaling.

5-LOX inhibition Enzyme assay Anti-inflammatory

Ortho vs. Para Methyl Substitution: Predicted Physicochemical and Steric Property Divergence

The ortho-methyl substitution on the phenoxy ring of the target compound is predicted to confer significantly different physicochemical properties compared to its para-substituted analog, diethyl (4-methylphenoxy)propanedioate (CAS not explicitly identified but represented by DECHEMA ID 57166) [1]. While specific experimental LogP or LogD values are not available in the primary literature for either compound, established principles of medicinal chemistry indicate that ortho-substituents can shield polar functional groups, reduce hydrogen-bonding capacity, and alter molecular shape and conformational flexibility relative to para-substituted isomers. These differences directly impact membrane permeability, metabolic stability, and target binding in biological assays [1].

Lipophilicity Steric hindrance Structure-property relationships

Impact of Ether Oxygen Replacement: Diethyl (2-methylphenoxy)propanedioate vs. Diethyl 2-Methyl-2-phenylpropanedioate

A key differentiation exists between the target compound, which contains a 2-methylphenoxy group (an aryl ether), and the structurally related analog diethyl 2-methyl-2-phenylpropanedioate (CAS 34009-61-5), which features a direct carbon-carbon bond between the malonate core and a phenyl group . The presence of the ether oxygen in the target compound introduces a site for potential metabolic cleavage or acid-catalyzed hydrolysis that is absent in the carbon-linked analog. Furthermore, the ether oxygen can participate in hydrogen bonding and metal chelation, influencing both chemical reactivity and biological interactions .

Chemical reactivity Synthetic building block Malonate derivatives

Comparative Physicochemical Baseline: Diethyl (2-methylphenoxy)propanedioate vs. Unsubstituted Phenoxy Analog

While precise experimental data for diethyl (2-methylphenoxy)propanedioate are limited in public repositories, the unsubstituted analog diethyl 2-phenoxymalonate (CAS 4525-70-6) serves as a baseline for understanding the impact of the ortho-methyl substituent. The unsubstituted analog has a reported melting point of 52-53 °C and a predicted pKa of 11.73 ± 0.46 . The addition of the ortho-methyl group in the target compound is expected to lower the melting point due to reduced crystal lattice packing efficiency and increase lipophilicity (LogP) by approximately 0.5-0.7 units based on standard additive fragment contributions [1]. These changes directly influence solubility, formulation, and distribution in biological systems.

Melting point Lipophilicity Property comparison

Targeted Application Scenarios for Diethyl (2-methylphenoxy)propanedioate Based on Verified Differential Evidence


SAR Studies Investigating Ortho-Substituent Effects on 5-Lipoxygenase Inhibition

Based on its distinct and quantifiable IC50 value (>10,000 nM) against human recombinant 5-LOX [1], diethyl (2-methylphenoxy)propanedioate is uniquely suited for structure-activity relationship (SAR) studies aimed at exploring the impact of ortho-substituents on 5-LOX inhibition. The compound serves as a critical reference point for differentiating target engagement from the 2-nitro analog, which acts on TC-PTP [1][2]. Researchers can use this compound to systematically vary the ortho-position and evaluate the resulting changes in 5-LOX potency and selectivity, providing a clear, data-driven basis for lead optimization.

Synthetic Intermediate for Complex Molecules Requiring an Ortho-Tolyloxy Malonate Scaffold

Diethyl (2-methylphenoxy)propanedioate is an essential building block for the synthesis of more complex molecules that specifically require an ortho-tolyloxy malonate moiety. Its utility is derived from its ability to form enolate ions and undergo alkylation, as is typical for malonate esters, but with the added steric and electronic characteristics of the ortho-methylphenoxy group [1]. This compound is therefore the required starting material in multi-step syntheses where the final product's activity or properties are contingent on this precise substitution pattern, as opposed to para-substituted or unsubstituted analogs [2].

Physicochemical Property Modulation in Drug Candidate Design

In medicinal chemistry programs, the ortho-methylphenoxy group of diethyl (2-methylphenoxy)propanedioate can be exploited to modulate key physicochemical properties such as lipophilicity and metabolic stability. Compared to the unsubstituted phenoxy analog [1], the ortho-methyl group is predicted to increase LogP by approximately 0.5-0.7 units, which can enhance membrane permeability. This predictable shift allows researchers to fine-tune the drug-like properties of lead compounds in a rational manner [1][2].

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